(E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a versatile chemical compound that has garnered attention in various scientific research fields. Its unique structure, which includes a benzothiazole moiety, makes it a valuable compound for diverse investigations ranging from drug discovery to material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: This step involves the cyclization of appropriate starting materials to form the benzothiazole ring.
Bromination: Introduction of the bromine atom at the desired position on the benzene ring.
Amidation: Coupling of the benzothiazole derivative with an appropriate amine to form the final benzamide structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
(E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to diverse biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-bromo-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical properties and applications.
Uniqueness
The presence of the bromine atom in (E)-3-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide makes it unique compared to its analogs. This bromine atom can participate in various substitution reactions, providing a versatile handle for further chemical modifications. Additionally, the ethoxy group may influence its solubility and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-bromo-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-3-22-13-8-5-9-14-15(13)20(2)17(23-14)19-16(21)11-6-4-7-12(18)10-11/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKLNGNEKPNBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)Br)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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